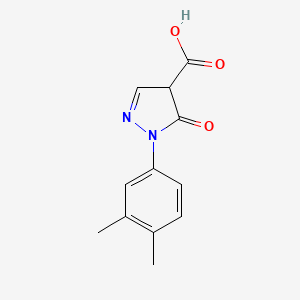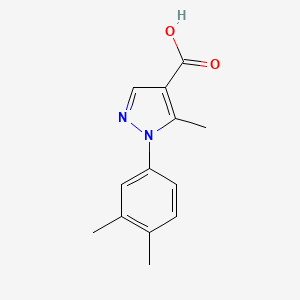
4-(Chloromethyl)-n-cyclopropylbenzamide
Vue d'ensemble
Description
The compound “4-(Chloromethyl)-n-cyclopropylbenzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . The “4-(Chloromethyl)” part suggests the presence of a chloromethyl group (-CH2Cl) on the 4th carbon of the benzene ring .
Synthesis Analysis
While specific synthesis methods for “4-(Chloromethyl)-n-cyclopropylbenzamide” are not available, similar compounds such as “4-(Chloromethyl)benzonitrile” and “4-(Chloromethyl)benzoic acid” have been synthesized . The synthesis typically involves the reaction of a benzene derivative with a chloromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Chloromethyl)-n-cyclopropylbenzamide” would depend on its specific structure. Similar compounds like “4-(Chloromethyl)benzoic acid” are known to be corrosive materials .Applications De Recherche Scientifique
1. Drug Development and Synthetic Opioid Research
Research on synthetic opioids has been pivotal in drug development globally. Efforts focus on identifying compounds with a more favorable side-effect profile, including reduced dependence and abuse liability. Discoveries in this area, including studies on structural isomers like U-47700, have contributed significantly to understanding opioid receptor selectivity and analgesic properties (Elliott, Brandt, & Smith, 2016).
2. Cancer Research: Autophagy and Apoptosis
N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN) is a compound studied for its cytotoxic effects in cancer cell lines. Research demonstrates NBCN's role in inducing apoptosis and autophagy in cancer cells, highlighting its potential in cancer treatment strategies (Perdigão et al., 2017).
3. Antidiabetic Drug Research
The structure of antidiabetic drugs like glibenclamide has been a subject of study in both solution and solid state. This research provides insights into the stability and tautomerization properties of these drugs, which are crucial for developing effective diabetes treatments (Sanz et al., 2012).
4. Bioactivity in Agricultural Applications
Compounds derived from cyclopropanecarboxylic acid demonstrate significant herbicidal and fungicidal activities. These findings are vital for developing new agricultural chemicals that can effectively control pests and diseases (Tian et al., 2009).
5. Antimicrobial and Nematicidal Activities
Polysubstituted cyclopropane derivatives synthesized via a pyridinium ylide-assisted method have shown significant antimicrobial and nematicidal activities. This line of research opens new avenues in the development of compounds to combat microbial and nematode infections (Banothu, Basavoju, & Bavantula, 2015).
6. Chemical Behavior and Formulation in Drug Development
Studies on the chemical behavior and formulation of bioactive nitroaromatic compounds like N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (BNB) are vital in understanding their potential as antitumor agents. These investigations explore the impact of different formulations on the efficacy and stability of such compounds (Sena et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-N-cyclopropylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-7-8-1-3-9(4-2-8)11(14)13-10-5-6-10/h1-4,10H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBZVYOTNGHXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-n-cyclopropylbenzamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

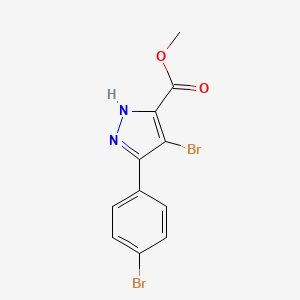
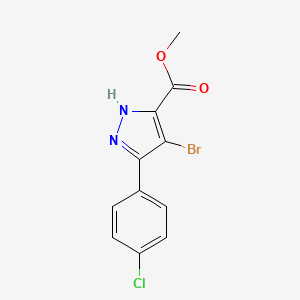
![7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1419936.png)
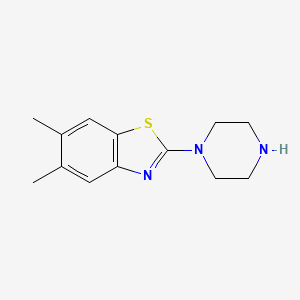


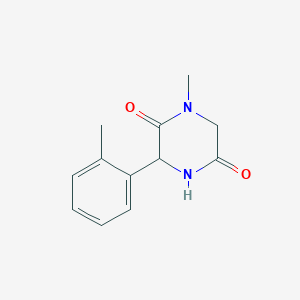
![3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B1419944.png)
![3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1419946.png)

![N-Methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)-phenyl]-3-piperidinecarboxamide](/img/structure/B1419951.png)

